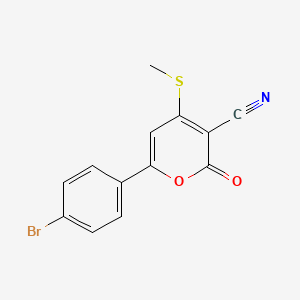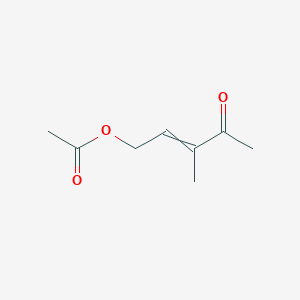![molecular formula C17H17N3 B14567804 5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole CAS No. 61381-49-5](/img/structure/B14567804.png)
5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole typically involves the construction of the indole ring system followed by the introduction of the pyridazine moiety. Common synthetic methods include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring.
Cyclization Reactions: Subsequent cyclization reactions can introduce the pyridazine ring, often using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and pyridazines, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Receptor Binding: It may bind to certain receptors, modulating their activity and influencing cellular responses.
Pathway Modulation: The compound can affect various signaling pathways, leading to changes in gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Similar in structure but lacks the methyl and phenyl groups, which can influence its biological activity.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A related compound known for its neurotoxic effects and use in Parkinson’s disease research.
Uniqueness
5-Methyl-1-phenyl-2,3,4,5-tetrahydro-1H-pyridazino[4,5-b]indole is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
61381-49-5 |
|---|---|
Molecular Formula |
C17H17N3 |
Molecular Weight |
263.34 g/mol |
IUPAC Name |
5-methyl-1-phenyl-1,2,3,4-tetrahydropyridazino[4,5-b]indole |
InChI |
InChI=1S/C17H17N3/c1-20-14-10-6-5-9-13(14)16-15(20)11-18-19-17(16)12-7-3-2-4-8-12/h2-10,17-19H,11H2,1H3 |
InChI Key |
OBXDOTOJZYSEAG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NNC2)C3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


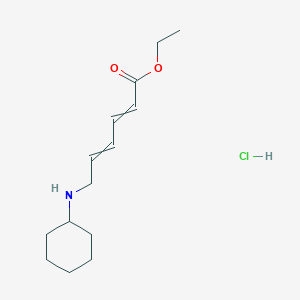

![Diethyl [4-cyclohexyl-2-(ethylamino)benzoyl]propanedioate](/img/structure/B14567730.png)
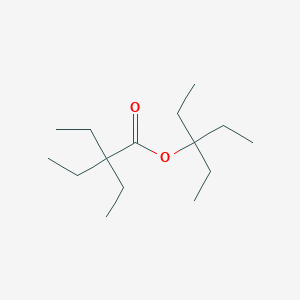
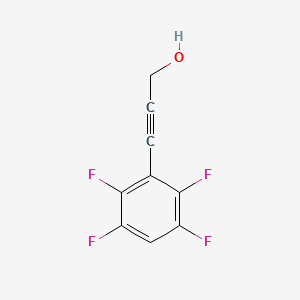
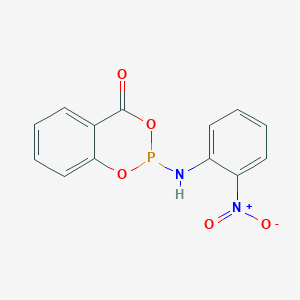
![Dimethyl [(ethylsulfanyl)ethynyl]phosphonate](/img/structure/B14567750.png)
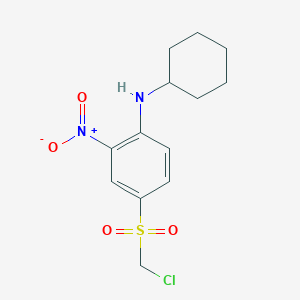
![Trimethyl[(2-phenylbut-1-en-1-yl)oxy]silane](/img/structure/B14567771.png)
![Ethyl 3-methoxy-2-[methyl(phenyl)amino]but-2-enoate](/img/structure/B14567778.png)
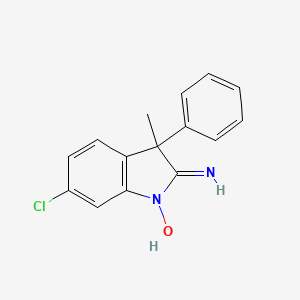
![[(4,6-Dichloro-1,3,5-triazin-2-yl)(phenyl)carbamoyl]sulfamic acid](/img/structure/B14567785.png)
